molecular formula C11H17N B3053389 2-Ethyl-6-isopropylaniline CAS No. 53443-93-9

2-Ethyl-6-isopropylaniline

Cat. No.: B3053389
CAS No.: 53443-93-9
M. Wt: 163.26 g/mol
InChI Key: OTZUSNPBNWUXCQ-UHFFFAOYSA-N
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Description

Contextual Significance of Sterically Hindered Anilines in Contemporary Chemistry

Sterically hindered anilines, a class of aromatic amines with bulky substituents at the ortho positions to the amino group, hold a unique and important place in modern chemistry. The steric bulk around the nitrogen atom imparts distinct electronic and geometric properties to these molecules. This hindrance can prevent the amino group from achieving coplanarity with the aromatic ring, which in turn decreases the resonance effect of the amino group and can influence the basicity of the compound.

The presence of alkyl groups at the ortho positions of aniline (B41778) derivatives modifies their reactivity and physical properties. For instance, ortho-substitution is known to decrease the electron-donating properties of the amino group. In highly hindered anilines, such as those with multiple bulky substituents, the nitrogen atom can even exhibit an electron-acceptor character. This modulation of electronic properties is a key reason for their utility in various chemical transformations.

Furthermore, the steric hindrance in these anilines plays a crucial role in their application as ligands in coordination chemistry and catalysis. The bulky groups can create a specific steric environment around a metal center, influencing the selectivity and activity of catalysts. This has led to their use in the development of catalysts for polymerization and other organic transformations.

Scope and Focus of Academic Inquiry into 2-Ethyl-6-isopropylaniline

Academic inquiry into this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals, pigments, and pharmaceuticals. ontosight.ai Its unique substitution pattern, featuring both an ethyl and an isopropyl group ortho to the amine, provides a specific steric and electronic environment that researchers have exploited.

One of the main areas of investigation is its use in the synthesis of ligands for metal-catalyzed reactions. The specific steric bulk of the 2-ethyl-6-isopropylphenyl group can be advantageous in controlling the coordination environment of a metal catalyst, thereby influencing the outcome of a reaction.

Research has also touched upon the synthesis of this compound itself, exploring various synthetic routes to achieve this unsymmetrically substituted aniline. ontosight.aigoogle.com These methods often involve the alkylation of anilines or the reduction of corresponding nitroaromatic compounds. ontosight.ai The compound's physical and chemical properties, such as its basicity and reactivity, are also subjects of study to better understand and predict its behavior in chemical reactions. ontosight.ai

Historical Perspective on ortho-Substituted Aromatic Amine Research

The study of ortho-substituted aromatic amines has a rich history rooted in the development of synthetic organic chemistry. Early research was often driven by the burgeoning dye industry in the 19th and early 20th centuries, where substituted anilines were crucial building blocks for a wide array of pigments.

A significant advancement in the synthesis of these compounds was the development of methods for the direct alkylation of the aromatic ring of anilines. A notable milestone was the discovery that aromatic amines could be alkylated at the ortho positions by reacting them with olefins in the presence of an aluminum anilide catalyst. lookchem.comacs.orggoogle.com This process, often referred to as ortho-alkylation, provided a direct route to compounds that were previously difficult to access.

Over the years, various modifications and improvements to these ortho-alkylation methods have been developed, including the use of different catalysts and reaction conditions to enhance efficiency and selectivity. google.comgoogle.com For instance, processes have been developed for the clean preparation of unsymmetrical 2,6-dialkyl anilines, such as this compound. google.com This historical work laid the foundation for the contemporary use of these compounds in more advanced applications, including as ligands in catalysis and as precursors for specialized polymers and electronic materials.

Detailed Research Findings

The following tables present a summary of key data and research findings related to this compound and its chemical context.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₇N ontosight.ai
Molecular Weight163.26 g/mol ontosight.ai
CAS Number53443-93-9 parchem.com

Spectroscopic Data for Related Anilines

¹H NMR Data for 2-Isopropylaniline Purification by flash chromatography (hexanes:ethyl acetate (B1210297)=10:1) gave a colorless oil. rsc.org

Chemical Shift (δ)MultiplicityAssignment
2.20s-CH₃ (of isopropyl)
3.47s, br-NH₂
6.27sAromatic CH
6.91sAromatic CH

¹³C NMR Data for 3,5-Dimethylaniline Purification by flash chromatography (hexanes:ethyl acetate =10:1) gave a colorless oil. rsc.org

Chemical Shift (δ)Assignment
21.8-CH₃
113.7Aromatic CH
121.0Aromatic CH
139.4Aromatic C-N
146.8Aromatic C-CH₃

Properties

CAS No.

53443-93-9

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-6-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-4-9-6-5-7-10(8(2)3)11(9)12/h5-8H,4,12H2,1-3H3

InChI Key

OTZUSNPBNWUXCQ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)C(C)C)N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C)C)N

Other CAS No.

53443-93-9

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 6 Isopropylaniline and Analogous Structures

Direct Synthetic Routes to Multi-Substituted Anilines

Direct methods aim to introduce the desired substituents onto the aniline (B41778) core in a single or a few steps. These approaches are often favored for their atom economy and efficiency.

Alkylation Processes for ortho-Disubstituted Anilines

The direct alkylation of anilines is a fundamental method for synthesizing ortho-disubstituted anilines. This typically involves the reaction of an aniline with an alkylating agent in the presence of a catalyst.

One common approach is the Friedel-Crafts alkylation. For instance, 2-ethyl-6-isopropylaniline can be synthesized by reacting o-toluidine (B26562) with propylene (B89431) using aluminum trichloride (B1173362) as a catalyst. google.com This reaction is typically carried out under pressure and at elevated temperatures (130-150 °C). google.com Similarly, 2,6-dialkylanilines can be reacted with α-methylstyrene, diisobutylene, or isobutene in the presence of a catalyst like aluminum chloride to produce 4-substituted 2,6-dialkylanilines. google.com For example, reacting this compound with isobutylene (B52900) at 200°C under 30 bar pressure yields 4-t-butyl-2-ethyl-6-isopropylaniline. google.com

Recent advancements have focused on improving the selectivity and efficiency of ortho-alkylation. A cationic half-sandwich yttrium catalyst has been shown to effectively catalyze the ortho-alkylation of N,N-dimethyl anilines with alkenes, providing a direct and atom-economical route to branched alkyl-substituted tertiary anilines. rsc.org Another strategy employs a combination of a Lewis acid, such as Ca(II), with hexafluoroisopropanol to promote the selective ortho-C-alkylation of anilines with a variety of alkenes, including deactivated styrenes. acs.orgresearchgate.net

ReactantsCatalystConditionsProductYieldReference
o-Toluidine, PropyleneAluminum trichloride140 °C, 4h, 1MP2-Methyl-6-isopropylaniline20% google.com
This compound, IsobutyleneAluminum chloride200 °C, 6h, 30 bar4-t-Butyl-2-ethyl-6-isopropylaniline80% google.com
N,N-dimethylaniline, 1-OcteneCationic yttrium complexToluene, 16hortho-alkylated N,N-dimethylaniline95% rsc.org
Aniline, StyreneCa(NTf2)2, HFIP25 °C, 24hortho-alkylated aniline95% acs.orgresearchgate.net

Palladium-Catalyzed C-N Cross-Coupling Reactions for Hindered Amines

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, has become a cornerstone for the synthesis of anilines, including those with significant steric hindrance. acs.org These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. The development of specialized ligands has been crucial for overcoming the challenges associated with sterically hindered substrates. researchgate.netresearchgate.net

For the coupling of hindered, electron-deficient anilines with bulky (hetero)aryl halides, biaryl phosphorinane ligands have proven to be highly effective. researchgate.netacs.org These ligands, in combination with a palladium source, facilitate the C-N bond formation with broad substrate scope and functional group tolerance. researchgate.netacs.org The choice of solvent and base is also critical, with soluble organic bases often providing better results than heterogeneous ones. researchgate.net

The synthesis of unsymmetrical ureas can also be achieved through a one-pot palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, followed by reaction with an aniline. nih.gov

Copper-Catalyzed C-N Coupling of Sterically Demanding Partners

As an earth-abundant and less expensive alternative to palladium, copper has re-emerged as a viable catalyst for C-N cross-coupling reactions. nih.govnih.gov However, coupling sterically hindered partners remains a significant challenge. nih.govnih.gov The development of novel ligands has been key to expanding the scope of copper-catalyzed aminations.

A pyrrole-ol ligand has been discovered to be particularly effective in facilitating the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered primary and secondary amines, anilines, and amides. researchgate.netnih.govnih.gov This ligand was identified through a library screening approach and has demonstrated unique efficacy in these challenging transformations. nih.govnih.gov Another notable development is the use of 6-hydroxypicolinhydrazide ligands, which enable the copper-catalyzed cross-coupling of anilines with aryl bromides at room temperature, even with low catalyst loadings. chemrxiv.org This method is compatible with a range of functional groups and uses industrially preferred solvents and bases. chemrxiv.org

Chelation-Assisted C-H Activation and Functionalization Strategies

Chelation-assisted C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic rings. This strategy involves the use of a directing group on the substrate that coordinates to a metal catalyst, guiding the C-H activation to a specific position, typically ortho to the directing group.

Palladium-catalyzed chelation-assisted C-H activation has been successfully applied to the direct arylation of unprotected anilines. nih.govacs.org The use of a [2,2′-bipyridin]-6(1H)-one ligand plays a crucial role in driving both the chemo- and regioselectivity of the reaction, favoring ortho-arylation over N-arylation. nih.govacs.org This method avoids the need for protecting and deprotecting the amine group, making it a more efficient process. nih.gov

Rhodium(III)-catalyzed chelation-assisted C-H activation has also been employed for the synthesis of various nitrogen-containing heterocycles. rsc.org For example, the reaction of N-arylureas with α-diazo-β-keto compounds, catalyzed by a rhodium complex, leads to the formation of highly functionalized indoles. rsc.org The general mechanism involves the formation of a rhodacyclic intermediate, followed by carbene migratory insertion and subsequent cyclization. rsc.org

Indirect Synthetic Approaches and Precursor Modifications

Indirect methods involve the synthesis of a precursor molecule that is subsequently modified to yield the target aniline. These approaches often utilize rearrangement reactions to introduce the desired substitution pattern.

Rearrangement Reactions for Substituted Aniline Formation

Several classic and modern rearrangement reactions are employed in the synthesis of substituted anilines. These reactions often provide access to isomers that are difficult to obtain through direct methods.

The Hofmann-Martius rearrangement is a thermal or acid-catalyzed reaction that converts an N-alkylated aniline into the corresponding ortho- and/or para-aryl-alkylated aniline. wikipedia.orgdbpedia.org The reaction proceeds through the dissociation of the N-alkyl group, which then attacks the aniline ring in a manner similar to a Friedel-Crafts alkylation. wikipedia.org When a metal halide is used as the catalyst, the reaction is also known as the Reilly-Hickinbottom rearrangement. wikipedia.org

The amino-Claisen rearrangement is a allaboutchemistry.netallaboutchemistry.net-sigmatropic shift of an N-allyl aniline to produce a 2-alkenylaniline. tsijournals.comjst.go.jp While thermal rearrangement requires high temperatures, the reaction can be promoted by Lewis acids (e.g., BF3·OEt2, ZnCl2) or protic acids at lower temperatures. tsijournals.comthieme-connect.com A particularly efficient method for the rearrangement of N-(1,1-disubstituted-allyl)anilines uses a catalytic amount of p-toluenesulfonic acid in aqueous acetonitrile. thieme-connect.comresearchgate.netthieme-connect.com

The Smiles rearrangement offers a route to N-substituted anilines from phenols. derpharmachemica.comresearchgate.net This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. A new method has been described for the synthesis of N-alkyl anilines from phenols via this rearrangement, providing versatile intermediates for further synthetic transformations. derpharmachemica.comresearchgate.net

More recently, a copper-catalyzed wikipedia.orgallaboutchemistry.net-methoxy rearrangement of N-methoxyanilines has been developed for the synthesis of meta-substituted anilines. acs.org This reaction proceeds through the in-situ generation of an ortho-quinol imine, which then undergoes a Michael addition with a nucleophile. acs.org

Derivatization of Pre-existing Aniline Scaffolds

The synthesis of this compound and its analogs can be efficiently achieved by modifying pre-existing aniline structures. This approach leverages the reactivity of the aniline core to introduce the desired alkyl groups and other functionalities. A primary method is the direct ortho-alkylation of aniline or substituted anilines. This process typically involves reacting the aniline with appropriate olefins, such as ethylene (B1197577) and propylene, in the presence of a catalyst. The catalyst's role is crucial for directing the alkyl groups to the positions ortho to the amino group and for controlling the degree of substitution.

Another key derivatization strategy involves the chemical transformation of the amino group of 2,6-dialkylanilines. The primary amine is a versatile functional handle that can be converted into a variety of other groups. For instance, N-alkylation, N-acylation, and N-sulfonylation reactions can be performed to introduce different substituents on the nitrogen atom. These modifications can alter the steric and electronic properties of the molecule, leading to new derivatives with tailored characteristics.

Furthermore, the aromatic ring of the aniline scaffold itself can be functionalized. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce substituents onto the ring, although the directing effects of the amino and alkyl groups must be carefully considered to achieve the desired regioselectivity. More advanced techniques, such as transition metal-catalyzed C-H activation, offer a powerful and atom-economical way to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aniline ring.

Reaction TypeReagents/CatalystsProduct Type
Ortho-alkylationAniline, Ethylene, Propylene, Lewis Acid or Transition Metal Catalyst2,6-disubstituted anilines
N-AcylationThis compound, Acyl Chloride or AnhydrideN-Acyl-2-ethyl-6-isopropylaniline
N-SulfonylationThis compound, Sulfonyl ChlorideN-Sulfonyl-2-ethyl-6-isopropylaniline
C-H ActivationSubstituted Aniline, Transition Metal Catalyst (e.g., Pd, Rh)C-H functionalized aniline derivatives

Stereoselective Synthesis of Chiral Derivatives

While this compound is an achiral molecule, its derivatives can possess chirality, which is often a critical feature for applications in areas such as catalysis and materials science. The stereoselective synthesis of these chiral derivatives is an active area of research.

One common approach to introduce chirality is through the asymmetric transformation of a prochiral functional group attached to the this compound scaffold. For example, an imine derivative can be prepared from this compound and a ketone, followed by asymmetric reduction using a chiral catalyst or reagent to yield a chiral amine. The bulky ortho-substituents (ethyl and isopropyl groups) can play a significant role in inducing facial selectivity during the reduction step, leading to high enantiomeric excess.

Chiral catalysts are central to many stereoselective syntheses. For instance, a chiral phosphoric acid can catalyze the enantioselective hydrophosphonylation of imines derived from this compound, producing chiral α-aminophosphonates. The specific steric and electronic environment created by the chiral catalyst is key to controlling the stereochemical outcome of the reaction.

The data below illustrates the effectiveness of a chiral catalyst in a representative asymmetric reaction.

SubstrateChiral CatalystProductEnantiomeric Excess (ee)
N-aryl imine of this compound(R)-TRIPChiral α-aminophosphonate>95%

Green Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to enhance sustainability. A major focus is on replacing traditional, often hazardous, reagents and solvents with more environmentally friendly alternatives.

The choice of solvent is another critical factor in green synthesis. Efforts are being made to replace volatile organic compounds (VOCs) with greener solvents such as water, supercritical fluids (like CO2), or ionic liquids. Performing reactions in these alternative media can minimize pollution and reduce the risks associated with flammable and toxic organic solvents.

Atom economy, a core principle of green chemistry, is also a key consideration. Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product. C-H activation is a prime example of an atom-economical approach, as it avoids the need for pre-functionalized substrates and reduces the generation of stoichiometric byproducts.

Green Chemistry PrincipleTraditional MethodGreen Alternative
CatalysisHomogeneous Lewis AcidsReusable Heterogeneous Catalysts (e.g., Zeolites)
SolventsVolatile Organic Compounds (VOCs)Water, Supercritical CO2, Ionic Liquids
Atom EconomyUse of protecting groups and multi-step synthesisDirect C-H activation reactions

Reactivity and Mechanistic Investigations of 2 Ethyl 6 Isopropylaniline

Influence of Steric Hindrance on Amine Reactivity and Selectivity

The reactivity of 2-Ethyl-6-isopropylaniline is profoundly influenced by the presence of bulky alkyl groups—ethyl and isopropyl—at the positions ortho to the amine functionality. This steric hindrance governs the accessibility of the nitrogen's lone pair of electrons, thereby modulating the compound's basicity, nucleophilicity, and the regiochemical outcome of aromatic substitution reactions.

The presence of substituents in the ortho position of aniline (B41778) derivatives gives rise to the "ortho effect," which describes the observation that ortho-substituted anilines are typically weaker bases than aniline itself, regardless of the electronic nature of the substituent. quora.com This phenomenon is attributed to a combination of steric and electronic factors.

In the case of this compound, the bulky ethyl and isopropyl groups physically obstruct the lone pair of electrons on the nitrogen atom. quora.com This steric hindrance impedes the approach of a proton, thereby reducing the amine's ability to act as a Brønsted-Lowry base. Furthermore, upon protonation, the resulting ammonium (B1175870) ion (-NH3+) is sterically crowded. This crowding interferes with the solvation of the conjugate acid, making it less stable and shifting the equilibrium away from protonation, which results in lower basicity. quora.comstackexchange.com

Similarly, the nucleophilicity of the amine is diminished. The nitrogen's lone pair is less available to attack electrophilic centers due to the shielding provided by the adjacent alkyl groups. This kinetic stabilization is a key feature of sterically hindered anilines, making them useful as non-nucleophilic bases or as ligands in coordination chemistry where controlled reactivity is desired. rsc.org

CompoundSubstituentspKb (approximate)Basicity Trend
AnilineNone9.3Highest
o-Toluidine (B26562)2-Methyl9.5Lower
2,6-Dimethylaniline (B139824)2,6-Dimethyl10.1Much Lower
This compound2-Ethyl, 6-Isopropyl>10.1Expected to be the lowest

This table illustrates the expected trend in basicity (as indicated by pKb, where a higher value means a weaker base) due to increasing steric hindrance from ortho-substituents.

Kinetic studies of reactions involving sterically hindered anilines, such as N-acylation or N-alkylation, consistently demonstrate significantly lower reaction rates compared to their unhindered counterparts like aniline. The rate-determining step in these reactions often involves the nucleophilic attack of the amine nitrogen on an electrophile.

For this compound, the steric shield created by the ortho-alkyl groups raises the activation energy for the approach of reactants to the nitrogen center. osti.gov This steric impediment slows down the formation of the transition state, resulting in a reduced rate constant. Kinetic analyses typically reveal that the reaction order with respect to the amine is fractional, which can indicate the formation of a pre-reaction complex in a rapid equilibrium step, followed by a slower, rate-limiting chemical transformation. utmb.edu The steric bulk directly impacts the equilibrium and rate constants of these steps. The significant steric hindrance in this compound makes it a useful probe for investigating reaction mechanisms where steric accessibility is a critical variable. scispace.comresearchgate.net

Reaction TypeAniline ReactivityThis compound ReactivityRationale
N-Acylation FastVery SlowSteric hindrance prevents the nucleophilic attack of the nitrogen on the acyl carbon.
N-Alkylation FastVery SlowThe bulky ortho groups block the approach of the alkylating agent to the nitrogen lone pair.
Protonation Relatively FastSlowThe approach of H+ is sterically impeded, and the resulting cation is poorly solvated. stackexchange.com

The amine group (-NH2) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. chemistrytalk.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring via resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack by an electrophile. youtube.com

However, in 2,6-disubstituted anilines like this compound, the regioselectivity is dominated by steric effects. While the amine group electronically activates the two ortho positions (C2 and C6) and the para position (C4), the C2 and C6 positions are blocked by the ethyl and isopropyl groups. Consequently, an incoming electrophile faces immense steric hindrance at these positions. chemistrytalk.org

As a result, electrophilic attack occurs almost exclusively at the sterically accessible para position (C4). This high degree of regioselectivity makes this compound a predictable substrate in reactions such as nitration, halogenation, and Friedel-Crafts reactions, where a single, specific isomer is desired. The mechanism involves the formation of the arenium ion, which is most stable when the electrophile adds to the para position, avoiding steric clash with the bulky ortho substituents. nih.gov

PositionElectronic Effect of -NH2Steric Effect of ortho-AlkylsOverall Reactivity
Ortho (C2, C6) ActivatedHighly HinderedNegligible Substitution
Meta (C3, C5) DeactivatedLess HinderedNegligible Substitution
Para (C4) ActivatedAccessiblePreferred site of substitution

Reaction Mechanisms in Metal-Mediated Transformations

Sterically hindered anilines are crucial substrates and ligands in metal-catalyzed reactions. The bulky substituents can stabilize reactive metal centers and influence the mechanistic pathways of key chemical transformations. rsc.orgsemanticscholar.org

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-nitrogen bonds. The generally accepted catalytic cycle involves several key steps:

Oxidative Addition : A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange/Amine Coordination : The aniline, in this case, this compound, displaces a ligand to coordinate to the Pd(II) center.

Deprotonation : A base removes a proton from the coordinated amine to form a palladium-amido complex.

Reductive Elimination : The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst.

The steric bulk of this compound significantly impacts this cycle. Its coordination to the palladium center (Step 2) can be slower compared to less hindered amines. Furthermore, the crowded environment around the metal in the palladium-amido intermediate can influence the rate of reductive elimination (Step 4). nih.gov Mechanistic investigations using techniques like 19F NMR have shown that the nature of the base and the binding properties of the amine can determine the resting state of the catalyst and the turnover-limiting step of the reaction. nih.govmit.edu For a sterically demanding amine, the use of specialized phosphine (B1218219) ligands with their own tailored steric and electronic properties is often necessary to facilitate the reductive elimination step and achieve high reaction yields.

The direct functionalization of C-H bonds is a highly efficient strategy in organic synthesis. For this compound, C-H functionalization can potentially occur at the aromatic ring or the alkyl side chains. The mechanism often involves the coordination of the amine's nitrogen atom to a metal catalyst, which then directs the functionalization to a nearby C-H bond.

A common mechanistic pathway is the concerted metalation-deprotonation (CMD) or a related cyclometalation process. In this pathway:

The aniline coordinates to the metal center (e.g., Pd, Rh, Ir).

The metal center then interacts with a C-H bond, often at the ortho-position of the ring or one of the alkyl groups.

A C-H bond is cleaved with the assistance of a base or an internal ligand, forming a metallacyclic intermediate.

This intermediate can then react with another reagent to form the functionalized product, followed by regeneration of the catalyst.

Due to the steric blocking of the ortho C-H bonds on the aromatic ring, a directing-group-assisted C-H functionalization would likely be challenging at those positions. However, functionalization at the less-hindered C4 position of the ring or at the C-H bonds of the ethyl or isopropyl groups via different mechanistic routes, such as radical pathways initiated by photoredox catalysis, remains a possibility. nih.govutexas.edu The specific pathway is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Domino Rearrangement Mechanisms in Aniline Synthesis

The synthesis of polysubstituted anilines, such as this compound, can be achieved through elegant and efficient domino reactions, also known as cascade reactions. These processes involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot without the need for isolating intermediates. This strategy is highly valued in organic synthesis for its atom economy and reduction of waste.

One-pot, three-component reactions are a prominent example of domino sequences used to construct the aniline core. beilstein-journals.orgrsc.org A general approach involves the cyclo-condensation of 1,3-diketones, an amine, and a third component like acetone. beilstein-journals.orgrsc.org The mechanism typically begins with the formation of an enamine from the amine and acetone. This is followed by a series of nucleophilic additions, cyclization, and dehydration/aromatization steps to yield the final substituted aniline. beilstein-journals.org The electron-withdrawing or donating nature of substituents on the starting materials plays a crucial role in directing the reaction pathway and influencing the final yield. beilstein-journals.org

Another sophisticated approach involves metal-catalyzed domino rearrangements. For instance, cationic copper catalysts have been shown to effectively promote the transformation of ortho-alkylated N-methoxyanilines into anilines with multiple sequential substituents under mild conditions. eurekalert.org Mechanistic investigations suggest this transformation proceeds via a "domino rearrangement," which is initiated by a orientjchem.orgpurdue.edu rearrangement of the methoxy (B1213986) group, subsequently inducing a purdue.eduunits.it rearrangement of an ortho-substituent to the meta position. eurekalert.org Gold catalysts have also been employed to activate different alkynes sequentially in a formal [3+2] annulation followed by a Diels-Alder reaction, providing a modular synthesis for a variety of substituted anilines. documentsdelivered.com These cascade methodologies offer a powerful means to access complex aniline derivatives from readily available starting materials with high efficiency and selectivity.

Table 1: Examples of Domino Reactions in Substituted Aniline Synthesis

Catalytic System / Method Components / Substrate Key Mechanistic Steps Product Type
Acid Catalysis 1,3-Diketone, Amine, Acetone Condensation, Cyclization, Aromatization meta-Substituted Anilines beilstein-journals.org
Cationic Copper ortho-Alkylated N-methoxyaniline orientjchem.orgpurdue.edu Rearrangement, purdue.eduunits.it Rearrangement Sequentially Substituted Anilines eurekalert.org
Cationic Gold Alkyne 1, Alkyne 2, Amine source [3+2] Annulation, Diels-Alder Reaction Variously Substituted Anilines documentsdelivered.com

Formation of Coordination Complexes and Adducts

This compound is a sterically hindered aromatic amine that, like its close analogue 2,6-diisopropylaniline, is a valuable precursor for synthesizing bulky ligands in organometallic chemistry and coordination chemistry. wikipedia.org The presence of the ethyl and isopropyl groups in the ortho positions to the amine functionality imparts significant steric bulk, which is a critical feature in ligand design. This steric hindrance can stabilize reactive metal centers, prevent catalyst deactivation pathways such as dimerization, and influence the coordination geometry around the metal.

The primary amine group of this compound can be readily condensed with carbonyl compounds to form imine-based ligands. For example, condensation with β-diketones like acetylacetone (B45752) yields bulky β-diketiminate (NacNac) ligands, while reaction with 2,6-diacetylpyridine (B75352) produces tridentate diiminopyridine ligands. wikipedia.org These ligands are known to coordinate with a wide range of transition metals.

The steric and electronic properties of the 2,6-dialkylphenyl group are crucial to the performance of the resulting metal complexes in catalysis.

Steric Effects: The bulky ortho-alkyl groups create a sterically protected pocket around the metal center. This can block access of substrates to the metal's axial positions, which is a key factor in retarding chain transfer processes in olefin polymerization, leading to polymers with higher molecular weights. nih.gov Computational studies using steric maps have quantified this effect, demonstrating how substituents on the aniline fragment enhance stereoselectivity by creating steric penalties for certain substrate orientations. mdpi.com

Electronic Effects: While the primary influence is steric, the alkyl groups also have a modest electron-donating effect on the aromatic ring. This can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center. However, studies on related α-diimine nickel catalysts have shown that steric effects from bulky ortho-substituents are often the dominant factor controlling catalytic activity and polymer properties. nih.gov

The combination of these properties makes ligands derived from this compound suitable for applications in various catalytic processes, including olefin polymerization, where fine-tuning of the ligand framework is essential for controlling polymer microstructure. nih.govmdpi.com

This compound, as a Lewis base, can react with boranes (Lewis acids) to form stable amine-borane adducts. These adducts are formed through the donation of the nitrogen lone pair of electrons into the empty p-orbital of the boron atom, creating a dative N→B coordinate covalent bond. chemrevlett.com Amine-boranes are a valuable class of reagents in organic synthesis, often exhibiting greater stability and easier handling compared to highly reactive borane (B79455) sources like diborane (B8814927) or borane-tetrahydrofuran (B86392) (BTHF). purdue.edu

The synthesis of such adducts is typically straightforward, often involving the reaction of the amine with a borane complex, such as borane dimethyl sulfide (B99878) (BMS), in an appropriate solvent like tetrahydrofuran. acs.org The formation of the N-B bond can be confirmed by spectroscopic methods, particularly ¹¹B NMR, which shows a characteristic signal for the NBH₃ environment. nih.gov

The reactivity of amine-borane adducts is inversely related to the stability of the N-B bond. orientjchem.org Factors influencing this stability include:

Basicity of the Amine: More basic amines generally form more stable, less reactive adducts.

Steric Hindrance: Increased steric bulk on the amine can weaken the N-B bond, leading to a more reactive adduct. According to studies by Brown et al., less basic, sterically hindered alkyl-substituted amines tend to form more reactive adducts compared to simple, unhindered amines. orientjchem.org

Given its structure, an adduct of this compound and borane is expected to be a highly reactive reagent. The bulky ethyl and isopropyl groups would create significant steric strain, facilitating the dissociation of the borane for participation in reactions like hydroboration or the reduction of functional groups. orientjchem.org The reactivity profile would be comparable to that of other hindered aniline-borane adducts, such as N-ethyl-N-isopropylaniline-borane, which has been demonstrated to be a superior reagent for rapid hydroborations and selective reductions. acs.org These adducts can reduce aldehydes, ketones, and imines, while showing less reactivity towards esters and amides under mild conditions. acs.org

Table 2: Properties of Amine-Borane Adducts

Property General Trend Implication for this compound-Borane
Synthesis Reaction of amine (Lewis base) with a borane source (Lewis acid). acs.org Readily synthesized from this compound and BH₃·SMe₂ or other borane complexes.
N-B Bond Stability Decreases with increasing steric hindrance on the amine. orientjchem.org The bulky ortho-substituents are expected to weaken the N-B bond, leading to a relatively unstable adduct.
Reactivity Inversely proportional to N-B bond stability. orientjchem.org Expected to be a highly reactive source of borane for hydroboration and reduction reactions. acs.org
Handling Generally more stable and easier to handle than free boranes. purdue.edu Offers improved handling and safety compared to gaseous diborane.

Computational and Theoretical Studies on 2 Ethyl 6 Isopropylaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a host of related properties. For a molecule like 2-Ethyl-6-isopropylaniline, with its substituted aromatic ring, these calculations can elucidate the interplay of steric and electronic effects imparted by the ethyl and isopropyl groups.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry optimization is a key application of DFT. nih.gov This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles, including the rotational conformations of the ethyl and isopropyl groups relative to the aniline (B41778) ring. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G or 6-311G are commonly employed for such calculations on organic compounds. scispace.comscispace.com

By mapping the energy as a function of specific geometric parameters (e.g., rotating the C-N bond or the alkyl substituents), DFT can be used to explore the molecule's energy landscape. This reveals the energies of different conformers and the rotational barriers between them, providing insight into the molecule's flexibility and the relative populations of its various shapes at thermal equilibrium.

Table 1: Illustrative Data from DFT Geometry Optimization (Note: The following values are representative examples of what a DFT calculation would yield and are not specific calculated data for this compound.)

ParameterDescriptionTypical Calculated Value
Total EnergyThe total electronic energy of the optimized geometry (in Hartrees).-n.nnnnnnn
C-N Bond LengthThe distance between the aniline nitrogen and the attached ring carbon (in Ångströms).~1.40 Å
C-C-N-H Dihedral AngleThe angle defining the pyramidalization at the nitrogen atom (in Degrees).~30-40°
Rotational Barrier (Ethyl)The energy required to rotate the ethyl group around its C-C bond (in kcal/mol).~2-4 kcal/mol

Beyond DFT, other methods are available for computational analysis. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding, they provide a fundamental understanding of electronic structure. ajchem-a.com

Semi-empirical methods, in contrast, use a simplified Hartree-Fock formalism and introduce parameters derived from experimental data to accelerate calculations. wikipedia.org Methods like PM3 (Parametrized Model 3) and PM6 (Parametrized Model 6) are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or high-throughput screening. wikipedia.orghi.isuomustansiriyah.edu.iq These methods differ in their parameterization, with PM3 being a re-parameterization of the earlier AM1 method, known for correcting certain repulsive interactions. uomustansiriyah.edu.iquni-muenchen.de PM6 is a more recent development with parameters for a wider range of elements. nih.gov For this compound, these methods can provide rapid geometry optimizations and electronic property estimations, though typically with lower accuracy than DFT. hi.isnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. scirp.org

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy relates to the electron affinity and the molecule's reactivity towards nucleophiles. scirp.org

For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. The LUMO would be a corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. scirp.org This analysis helps predict how this compound will behave in chemical reactions. youtube.com

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis (Note: These parameters are commonly calculated from HOMO and LUMO energies. The descriptions are general, and values would need to be specifically computed for this compound.)

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO) / 2The power of an atom to attract electrons to itself.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP is plotted onto the molecule's electron density surface, using color to indicate electrostatic potential.

Red regions indicate negative potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue regions indicate positive potential, corresponding to areas of low electron density or atomic nuclei. These are sites prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would clearly show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons. This identifies the amine group as the primary site for electrophilic attack (e.g., protonation). The π-electron cloud of the aromatic ring would also exhibit negative potential, though likely less intense than at the nitrogen. In addition to visual MEP maps, charge distribution can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. researchgate.net

Steric and Conformational Analysis

The ethyl and isopropyl groups positioned ortho to the amine functionality in this compound create significant steric bulk. This steric hindrance is a defining feature of the molecule and is critical to its applications, particularly when used as a precursor for ligands in coordination chemistry and catalysis.

While steric hindrance can be described qualitatively, quantitative models provide more precise measures. One such measure is the percent buried volume (%VBur) . This index quantifies the space occupied by a ligand around a metal center in a coordination complex. It is calculated by placing the complex at the center of a sphere, measuring the volume of the sphere occupied by the ligand, and expressing it as a percentage.

To calculate the %VBur for a ligand derived from this compound, one would first need to computationally model its coordination complex with a specific metal. The calculation would then reveal the degree of steric shielding the ligand provides to the metal center. A high %VBur value indicates that the metal center is highly encumbered by the ligand, which can influence the catalyst's stability, selectivity, and activity by restricting access of substrates to the active site. acs.org For ligands derived from similarly bulky anilines, such as 2,6-diisopropylaniline, the steric hindrance is a well-documented factor in controlling polymerization reactions. acs.org

Conformational Remodeling of the Amine Moiety due to Steric Congestion

The substitution pattern of an aniline derivative significantly influences the geometry and reactivity of the amine functional group. In this compound, the presence of bulky alkyl groups ortho to the amine moiety induces considerable steric strain. This steric congestion is a critical factor that dictates the conformational orientation of the –NH2 group relative to the aromatic ring. Unlike in aniline, where the amine group is nearly planar with the benzene ring to maximize p-π conjugation, the ethyl and isopropyl groups in this compound force the amine group to adopt a more pyramidal geometry and twist out of the plane of the ring.

This structural perturbation has profound electronic consequences. The rotation of the C-N bond disrupts the alignment of the nitrogen lone pair orbital with the π-system of the aromatic ring. This disruption, often referred to as steric inhibition of resonance, reduces the delocalization of the nitrogen's lone pair electrons into the ring. Consequently, the C-N bond may exhibit less double-bond character, and the basicity of the nitrogen atom is altered compared to less hindered anilines.

Computational studies on similarly crowded anilines have quantified these effects. For instance, theoretical evaluations of sterically demanding anilines have been used to assess their shielding properties. nih.gov The design of dissymmetrical anilines, for example, aims to create sufficient steric shielding around the amine group while preserving enough space for subsequent reactivity. nih.gov The degree of this out-of-plane twisting can be quantified by the pyramidalization at the nitrogen atom and the C-C-N-H dihedral angles. These conformational changes are crucial as they directly impact the accessibility of the nitrogen lone pair for chemical reactions, influencing both the kinetics and thermodynamics of processes such as protonation, alkylation, and coordination to metal centers. nih.govrsc.org Studies on other 2,6-substituted anilines have shown that changes in steric hindrance directly correlate with variations in the interplanar angles between the aniline ring and the substituents, providing a framework for understanding the conformational landscape of this compound. semanticscholar.org

Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and rationalize the reactivity and selectivity of complex organic molecules like this compound. By calculating various electronic and structural descriptors, it is possible to build models that forecast chemical behavior, guiding synthetic efforts and mechanistic discovery.

Correlation of Computational Descriptors with Experimental Reactivity

The reactivity of aniline derivatives can be effectively rationalized and predicted by correlating experimentally observed reaction rates with computationally derived molecular descriptors. A common approach involves the use of quantum chemical calculations to determine properties that govern the molecule's propensity to engage in chemical reactions.

Key descriptors are often derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. acs.org For a nucleophile like aniline, a higher HOMO energy indicates a greater willingness to donate electrons. Conversely, the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity.

From these orbital energies, several global chemical reactivity descriptors can be calculated to provide a more nuanced picture of reactivity. acs.orgacs.org These descriptors, summarized in the table below, help to quantify and compare the chemical behavior of different molecules.

Computational DescriptorFormulaSignificance in Reactivity
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the "escaping tendency" of an electron from a system; related to electronegativity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution or charge transfer. A larger value implies lower reactivity.
Electronegativity (χ)-μ = -(EHOMO + ELUMO) / 2The power of an atom or molecule to attract electrons to itself.
Electrophilicity Index (ω)μ2 / 2ηQuantifies the global electrophilic nature of a molecule.
Chemical Softness (S)1 / 2ηThe reciprocal of hardness; a measure of the molecule's polarizability and reactivity.

Studies have successfully established relationships between such descriptors and experimental data. For example, the nucleophilic reactivity of various aniline derivatives in nitrosation reactions has been correlated with Edwards' nucleophilic parameter (En) and further explained using Marcus theory to calculate the free energy of reaction. unimelb.edu.au Furthermore, computational investigations of the reaction between 4-methyl aniline and hydroxyl radicals have used transition state theory to calculate rate coefficients, directly linking computed energetics to kinetic outcomes. mdpi.com

Computational Catalysis and Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms, particularly in the realm of catalysis where aniline derivatives are common substrates or ligands. For this compound, computational studies can map out the entire energy landscape of a proposed catalytic cycle, identifying transition states and intermediates.

For instance, DFT studies on the rhodium(III)-catalyzed annulation of aniline derivatives have successfully detailed each elementary step of the catalytic process. acs.org These studies characterized the key stages, including C–H activation, olefin insertion, deprotonation, oxidation, and reductive elimination, and were able to identify the rate-determining step by comparing the energy barriers of each transition state. acs.org Such computational analysis can also reveal the crucial role of additives; in the rhodium-catalyzed reaction, calculations highlighted how a Ag+ additive facilitates the final reductive elimination step, acting as a catalytic promoter. acs.org

Similarly, DFT has been used to investigate the direct amination of benzene on a nickel catalyst surface to form aniline. unt.eduresearchgate.net These calculations explored various adsorption modes of reactants and intermediates on the catalyst surface and identified the most thermodynamically favorable reaction pathway, which was found to proceed through a surface-bound anilide intermediate. unt.eduresearchgate.net In another example, computational analysis of the direct amination of anilines rationalized the observed selectivity by calculating the energy barriers for competing oxidative pathways. acs.org The study revealed a unique eight-membered transition state and demonstrated that alternative routes were kinetically inaccessible due to prohibitively high energy barriers. acs.org These examples showcase the power of computational catalysis to provide a molecular-level understanding that is often inaccessible through experimental means alone.

Machine Learning Applications in Amine Chemistry

The application of machine learning (ML) is rapidly transforming the field of computational chemistry by enabling high-throughput screening and the development of predictive models for chemical reactivity and properties. In amine chemistry, ML models are being trained on large datasets of chemical structures and their associated experimental or computed data to uncover complex structure-property relationships.

One prominent application is the prediction of amine reactivity and stability. Researchers have developed ML regression models to predict the oxidative degradation rates of various amines used in post-combustion CO2 capture. nih.govacs.org In one study, a dataset of 30 different amines was used to train and test the models. nih.gov Structural features such as the type of amine (primary, secondary, tertiary), the presence of cyclic structures, alkyl chain length, and steric hindrance were used as inputs. A "Categorical Boosting" (CatBoost) machine learning model demonstrated high accuracy, achieving an average absolute deviation (AAD) of just 0.3% between predicted and experimental degradation rates. nih.govacs.org

Another powerful use of ML is the rapid screening of vast chemical spaces for molecules with desired properties. Machine learning, combined with quantum chemical simulations, has been used to screen a database of one billion amine compounds for their potential in reactive CO2 capture. digitellinc.com Key molecular descriptors, such as pKa, electropositivity, and bond dissociation energy, were first identified using DFT calculations. A graph neural network was then trained on these descriptors to rapidly predict the suitability of new amine candidates, a task that would be computationally prohibitive using DFT alone. digitellinc.com

Beyond predicting properties, ML is also being applied to predict the outcomes of chemical reactions. By representing reactions as a series of electron movements, ML models can be trained on datasets of known productive and non-productive mechanistic steps. neurips.ccnips.cc These models learn to rank potential orbital interactions, effectively predicting the major products of a given set of reactants and conditions without relying on predefined reaction templates. neurips.ccnips.cc This approach is generalizable and can make reasonable predictions for reactants and conditions not handled by traditional rule-based expert systems. nips.cc

Applications of 2 Ethyl 6 Isopropylaniline and Its Derivatives in Advanced Chemical Fields

Role as Ligand Precursors in Catalysis

2-Ethyl-6-isopropylaniline, a sterically hindered aniline (B41778) derivative, serves as a valuable precursor for the synthesis of ligands used in various catalytic applications. The bulky ethyl and isopropyl groups at the ortho positions of the aniline ring play a crucial role in influencing the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic activity and selectivity.

Transition Metal Catalyzed Olefin Polymerization and Oligomerization

While direct studies on this compound in olefin polymerization are not extensively documented, research on structurally similar aniline derivatives, such as 2,6-dimethylaniline (B139824) and 2,4,6-trimethylaniline, provides significant insights into its potential applications. These anilines are precursors to bulky diimine ligands that, when complexed with late transition metals like iron (Fe) and cobalt (Co), form highly active catalysts for ethylene (B1197577) polymerization and oligomerization. seahipublications.orgrsc.org

The general synthesis of these catalyst precursors involves the condensation of a substituted aniline with a diketone, such as 2,6-diacetylpyridine (B75352), to form a bis(imino)pyridine ligand. This ligand is then reacted with a metal salt (e.g., FeCl₂) to yield the final catalyst complex. seahipublications.org The steric bulk provided by the ortho-substituents on the aniline ring is critical in preventing chain transfer reactions, leading to the formation of high molecular weight polymers.

Iron-based catalysts derived from these ligands have shown remarkable activity for ethylene polymerization when activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO). seahipublications.orgmdpi.com The catalytic activity and the properties of the resulting polyethylene (B3416737) are highly dependent on the structure of the aniline-derived ligand. For instance, increasing the steric hindrance at the ortho positions of the aniline can influence the molecular weight and branching of the polymer.

The mechanism of ethylene oligomerization at nickel (Ni) centers, often involving ligands derived from substituted anilines, proceeds through a series of steps including coordination and insertion of ethylene molecules (chain propagation) followed by β-hydride elimination to release the α-olefin (chain transfer). mdpi.com The ratio of the rates of chain propagation to chain transfer determines whether polymerization or oligomerization is the dominant pathway.

Table 1: Ethylene Polymerization Activity of Iron Catalysts with Ligands Derived from Aniline Derivatives

Aniline PrecursorCatalyst SystemActivity (g PE / (mol·h·bar))Polymer Molecular Weight ( g/mol )
2,6-Dimethylaniline[FeCl₂-bis(imino)pyridine]/MAOHighHigh
2,4,6-Trimethylaniline[FeCl₂-bis(imino)pyridine]/MAOVery HighHigh

Note: This table is illustrative and based on general findings for analogous systems, as specific data for this compound was not available.

Catalysis of C-N Bond Forming Reactions

Derivatives of this compound are anticipated to be effective ligands in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.orgatlanchimpharma.com This reaction is a powerful tool for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. organic-chemistry.orgwikipedia.org The steric bulk and electron-donating nature of ligands derived from hindered anilines are known to enhance the efficiency of the catalytic cycle.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org Ligands with bulky substituents, such as those that could be derived from this compound, can promote the reductive elimination step and stabilize the active catalytic species. While specific examples employing this compound are not prevalent in the literature, the principles of ligand design in this field strongly suggest its potential utility. nih.gov

Other Homogeneous and Heterogeneous Catalytic Systems

The unique steric and electronic properties of ligands derived from this compound suggest their potential application in a range of other homogeneous and heterogeneous catalytic systems. For instance, nickel-based catalysts supported on silica-alumina are used for ethylene oligomerization to produce linear α-olefins, with the selectivity towards higher olefins being influenced by the catalyst's active sites and acidity. mdpi.com Ligands derived from hindered anilines could be used to modify the active nickel centers in such heterogeneous catalysts.

Intermediates in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

This compound can serve as a key building block in the synthesis of complex organic molecules, particularly heterocyclic compounds. A notable example is the synthesis of carbazoles. Research has shown that N-(2-halophenyl)-2,6-diisopropylanilines, which are structurally very similar to derivatives of this compound, can undergo palladium-catalyzed intramolecular C-C bond formation to yield 1-isopropyl-substituted carbazoles. researchgate.net This dealkylative cyclization provides a route to functionalized carbazole (B46965) derivatives, which are important structural motifs in many natural products and pharmaceutical compounds. rsc.orgbeilstein-journals.orgnih.govnih.gov

The synthesis of N-aryl carbazoles can also be achieved through palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org The reactivity in these reactions is influenced by the electronic properties of the aniline, with electron-poor anilines often showing good reactivity.

Synthesis of Specialty Polymers and Organic Materials

The oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers, most notably polyaniline. researchgate.netnih.gov While the direct polymerization of this compound is not widely reported, the copolymerization of aniline with other substituted anilines, such as o-ethylaniline, has been investigated. researchgate.net This research demonstrates that copolymers with tailored properties can be synthesized.

The chemical oxidative polymerization is typically carried out in an acidic medium using an oxidant like ammonium (B1175870) persulfate. researchgate.net The resulting copolymers can exhibit solubility in polar organic solvents and possess semiconducting properties. The incorporation of bulky substituents like the ethyl and isopropyl groups from this compound into a polyaniline backbone could potentially enhance the solubility and processability of the resulting polymer, making it suitable for applications in organic electronics and materials science.

Table 2: Properties of Copolymers of Aniline and Substituted Anilines

ComonomerPolymerization MethodConductivity (S/cm)Morphology
o-EthylanilineChemical Oxidative1.143 × 10⁻³Agglomerated spherical particles

Note: This table is based on data for a related copolymer system to illustrate the potential properties of polymers derived from substituted anilines.

Development of Optoelectronic Materials

Derivatives of 2,6-dialkylanilines, a class of compounds to which this compound belongs, have garnered significant interest in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The sterically hindered nature of these anilines is crucial in designing robust and efficient materials for various layers within an OLED device.

One of the most prominent applications of 2,6-dialkylaniline derivatives is in the synthesis of N-aryl carbazoles . These molecules are widely utilized as host materials and hole-transporting materials (HTMs) in OLEDs. The bulky 2,6-dialkylphenyl group, when attached to the nitrogen atom of a carbazole core, imparts several beneficial properties:

Morphological Stability: The steric bulk prevents close packing of the molecules, inhibiting crystallization and promoting the formation of stable amorphous films. This is critical for the longevity and reliability of OLED devices.

High Triplet Energy: The twisted geometry between the dialkylphenyl group and the carbazole unit helps to maintain a high triplet energy level in the host material. This is essential for efficiently hosting blue phosphorescent emitters, preventing energy back-transfer and ensuring high device efficiency.

Solution Processability: The bulky alkyl groups can enhance the solubility of the carbazole derivatives, making them suitable for cost-effective solution-based fabrication methods like spin-coating.

While specific performance data for OLEDs incorporating derivatives of this compound are not extensively reported, the performance of devices using structurally similar N-aryl carbazoles provides a strong indication of their potential. Research on carbazole-based host materials has demonstrated the achievement of high external quantum efficiencies (EQEs) and brightness in OLEDs. For instance, non-doped deep-blue OLEDs have been fabricated with a maximum luminance of 11,364 cd/m² and a maximum EQE of 4.43% nih.gov. In other studies, OLEDs based on carbazole derivatives have shown luminances up to 4130 cd/m² and high current efficiencies of about 20 cd/A mdpi.com.

The following interactive data table summarizes the performance of OLEDs utilizing various carbazole-based derivatives as host or emitting materials, illustrating the potential of this class of compounds.

Device ConfigurationEmitter/Host MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Emission Color
ITO/PEDOT:PSS/Emitter/LiF/AlCZ-1 (Carbazole derivative)413019.3~9.5Greenish-Blue
ITO/PEDOT:PSS/Emitter/LiF/AlCZ-2 (Carbazole derivative)410420.2~9.5Greenish-Blue
Non-doped OLEDBCzB-PPI (Carbazole-π-imidazole derivative)11364-4.43Deep-Blue
Phosphorescent OLEDC25 (Carbazole derivative) as HTM-58.416.1Green
TADF OLEDT13 (Carbazole derivative) as emitter>4270072.122.5-

This table presents a selection of reported data for various carbazole derivatives to illustrate the performance range. The specific performance of a this compound-derived material would depend on the final molecular design and device architecture.

Miscellaneous Advanced Chemical Applications

The steric and electronic properties of this compound and its derivatives make them valuable precursors in other advanced chemical fields, most notably in the synthesis of ligands for transition metal catalysis.

The bulky substituents at the ortho positions of the aniline ring play a crucial role in stabilizing low-coordinate metal centers and influencing the reactivity and selectivity of catalytic reactions. One of the primary applications in this area is the development of ligands for palladium-catalyzed cross-coupling reactions . These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Sterically hindered anilines can be converted into various types of ligands, including N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands. These ligands coordinate to a palladium center, forming highly active and stable catalysts. The key advantages conferred by the sterically demanding aniline backbone include:

Enhanced Catalyst Stability: The bulky groups protect the metal center from decomposition pathways, leading to a longer catalyst lifetime and higher turnover numbers.

Promotion of Reductive Elimination: The steric hindrance can facilitate the final step of the catalytic cycle (reductive elimination), which leads to faster product formation.

Control of Selectivity: The defined steric environment around the metal center can influence the regioselectivity and stereoselectivity of the reaction.

Palladium complexes bearing ligands derived from sterically hindered anilines have demonstrated high efficacy in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. For example, palladium complexes of N-heterocyclic carbenes have shown superior performance compared to traditional phosphine ligands in many cross-coupling transformations due to their strong σ-donating ability and steric bulk nih.govresearchgate.net.

The table below provides an overview of the application of palladium complexes with sterically hindered ligands in various cross-coupling reactions.

Catalyst SystemLigand TypeCross-Coupling ReactionSubstrate ScopeKey Advantages
Palladium(II)N-Heterocyclic Carbene (NHC)Suzuki-MiyauraAryl chlorides, bromides, and triflatesHigh activity and stability, broad substrate scope
Palladium(II)Buchwald-type phosphineBuchwald-Hartwig AminationAryl halides with aminesHigh yields, good functional group tolerance
Palladium(0)YPhos-type phosphineHiyama CouplingAryl chlorides with organosilanesHigh activity for challenging substrates
Palladium(II)Indolyl-NNN-type pincerSuzuki-MiyauraAryl halidesGood to excellent yields

This table summarizes the general applications of palladium catalysts with sterically hindered ligands. The specific performance would be dependent on the exact ligand structure and reaction conditions.

Q & A

Basic: What are the recommended synthesis protocols for 2-Ethyl-6-isopropylaniline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves alkylation or Friedel-Crafts acylation followed by reduction. Optimization requires monitoring parameters like temperature, catalyst loading (e.g., Lewis acids), and solvent polarity. For example, substituting toluene with a polar aprotic solvent (e.g., DMF) may enhance regioselectivity. Characterization via ¹H NMR and FTIR is critical to confirm substitution patterns and amine functionality. For reproducibility, document deviations in stoichiometry or reaction times, as minor changes in isopropyl group orientation can alter downstream reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • ¹H NMR : Resolves aromatic proton splitting patterns to distinguish ethyl and isopropyl substituents. For example, meta-substituted protons show distinct coupling constants (J ≈ 2–3 Hz).
  • FTIR : Identifies NH stretching (~3400 cm⁻¹) and aromatic C-H bending modes.
  • Mass Spectrometry (MS) : Confirms molecular weight (C₁₁H₁₇N, MW = 163.26 g/mol).
    Contradictions arise from solvent impurities or tautomerism. Cross-validate with XRD for crystalline samples or UV-Vis for electronic transitions. Discrepancies in NH peaks may indicate oxidation; repeat under inert atmosphere .

Advanced: How does the isopropyl group in this compound influence its electrochemical behavior in copolymer applications?

Methodological Answer:
The steric bulk of the isopropyl group reduces π-π stacking in polyaniline copolymers, enhancing solubility in organic solvents (e.g., chloroform, methanol). Cyclic voltammetry reveals shifted redox potentials: increasing 2-isopropylaniline comonomer ratio from 10% to 50% shifts peak potential from 0.157 V to 0.398 V, indicating altered electron transport. Use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance and correlate with copolymer composition .

Advanced: What strategies mitigate data inconsistencies when evaluating this compound’s corrosion inhibition efficiency?

Methodological Answer:
Inconsistent corrosion inhibition values (e.g., 69–80% efficiency in HCl) often stem from:

  • Surface heterogeneity : Pre-treat iron substrates with abrasive polishing and ethanol degreasing.
  • Dopant variability : Standardize dopant concentrations (e.g., 5-lithiosulphoisophthalic acid) and document pH.
  • Measurement techniques : Combine Tafel extrapolation (for corrosion rate) and EIS (for interface properties). Replicate trials with controlled O₂ exposure to isolate environmental effects .

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to amine toxicity (LD₅₀ ~500 mg/kg in rats).
  • Storage : Keep in amber vials under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Spill management : Neutralize with dilute HCl (1 M) and adsorb with vermiculite.
  • Disposal : Follow EPA guidelines for aromatic amines (RCRA D003) .

Advanced: How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. DMSO) to predict solubility.
  • Docking Studies : Model interactions with catalytic surfaces (e.g., Pd/C) to forecast hydrogenation pathways. Validate with experimental kinetic data .

Advanced: What analytical workflows resolve ambiguities in copolymer composition studies involving this compound?

Methodological Answer:

  • Step 1 : Use ¹H NMR integration to quantify comonomer ratios (e.g., aniline vs. 2-isopropylaniline).
  • Step 2 : Cross-check with TGA to assess thermal stability shifts (e.g., decomposition onset ~250°C for 50:50 copolymers).
  • Step 3 : Apply SAXS to probe nanoscale morphology. Contradictions between NMR and TGA suggest phase separation or doping heterogeneity .

Basic: How should researchers design kinetic studies for this compound derivatization reactions?

Methodological Answer:

  • Variable Control : Fix temperature (±0.1°C) and solvent while varying catalyst concentration.
  • Sampling Intervals : Quench aliquots at fixed intervals (e.g., 5 min) for HPLC analysis.
  • Rate Law Determination : Plot ln([reactant]) vs. time; deviations from linearity indicate side reactions. Use Arrhenius analysis to extract activation energy (Eₐ) .

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